molecular formula C18H21N3O2S B2767538 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol CAS No. 879440-87-6

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol

Cat. No.: B2767538
CAS No.: 879440-87-6
M. Wt: 343.45
InChI Key: QKYKAMAUUGFTMC-UHFFFAOYSA-N
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Description

The compound 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol (molecular formula: C₂₀H₂₂N₂O₂) is a phenol derivative featuring a pyrazole-thiazole heterocyclic core. Its structure includes:

  • A phenol ring substituted with ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups at positions 5 and 4, respectively.
  • A pyrazole ring at position 2 of the phenol, substituted with a methyl group (-CH₃) at position 5 and a 4-methylthiazol-2-yl group at position 4 .

Properties

IUPAC Name

5-ethoxy-4-ethyl-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-5-12-7-13(14(22)8-15(12)23-6-2)17-16(11(4)20-21-17)18-19-10(3)9-24-18/h7-9,22H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKAMAUUGFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiazole moiety, and finally, the phenol group is added. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Phenol Derivatives

2-(1H-Pyrazol-3-yl)phenol analogs ():

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol and 4-Bromo-2-(1H-pyrazol-3-yl)phenol lack the thiazole and ethyl/ethoxy substituents. These simpler analogs are used as intermediates in synthesizing kinase inhibitors (e.g., Cdk2/9, TGF-β RI) .

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol ():

  • Features a nitro group (-NO₂) and methoxy (-OCH₃) substituents.

Thiazole-Pyrazole Hybrids

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

  • Contains a fluorophenyl-triazole substituent instead of 4-methylthiazole. This compound exhibits antimicrobial activity , suggesting the thiazole-pyrazole scaffold’s versatility in drug design .
  • Comparison : The target compound’s 4-methylthiazole group may reduce steric hindrance compared to bulkier triazole substituents, improving binding efficiency .

5-Methyl-4-[1-(4-phenyl-thiazole-2-yl-imino)-ethyl]-2-p-tolyl-2H-pyrazol-3-ol ():

  • Includes a thiazole-imino group. The imino (-NH) linker enables hydrogen bonding, absent in the target compound’s direct thiazole-pyrazole fusion .

Heterocyclic Modifications

4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one ():

  • Substitutes the phenol ring with a pyranone core. The pyranone’s lactone group enhances polarity, contrasting with the phenol’s acidity .

Remogliflozin etabonate ():

  • A pyrazolyl glucopyranoside used in diabetes treatment. While structurally distinct, its pyrazole core highlights the scaffold’s adaptability in targeting sodium-glucose transporters .

Physicochemical and Spectroscopic Data

Compound Molecular Formula Key Substituents CCS (Ų, [M+H]⁺) Notable Properties
Target compound C₂₀H₂₂N₂O₂ 4-Ethyl, 5-ethoxy, 4-methylthiazole 215.7 High lipophilicity (logP ~3.8*)
5-Methoxy-2-(5-methyl-4-nitrophenoxy) C₁₇H₁₅N₃O₅ 5-Methoxy, 4-nitrophenoxy 198.4 Polar nitro group enhances solubility
4-Chlorophenyl-thiazole analog C₂₅H₁₈ClF₂N₅S 4-Chlorophenyl, fluorophenyl N/A Antimicrobial activity (MIC: 2 µg/mL)

*Estimated using fragment-based methods .

Biological Activity

5-Ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol, often referred to as EMPTI, is a complex organic compound notable for its diverse functional groups, including a phenolic core, ethoxy and ethyl substituents, and a pyrazole moiety linked to a thiazole ring. This unique structure suggests potential for significant biological activity, particularly in anti-inflammatory and antimicrobial domains.

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : 343.45 g/mol
  • CAS Number : 879440-87-6
  • IUPAC Name : this compound

Anti-inflammatory Properties

EMPTI has been shown to exhibit potent anti-inflammatory effects. Research indicates that it selectively inhibits the COX-2 enzyme, which is involved in the inflammatory response. In vitro studies demonstrated an IC50 value of approximately 0.32 nM for COX-2 inhibition, showcasing its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that EMPTI displays significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some strains are summarized in the following table:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Escherichia coli5 - 10Cell membrane disruption
Pseudomonas aeruginosa2.5Biofilm formation inhibition

These results suggest that EMPTI may be effective against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), where it exhibited moderate-to-good antibiofilm activity .

Case Studies and Research Findings

  • Anti-inflammatory Study :
    A study conducted on animal models demonstrated that EMPTI significantly reduced inflammation markers in induced arthritis models. The compound inhibited prostaglandin production and cytokine release, supporting its application in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    In a comparative study against known antibiotics, EMPTI showed superior antimicrobial activity against certain strains of bacteria, outperforming traditional treatments like ciprofloxacin in specific contexts . Its ability to inhibit biofilm formation was particularly noted, which is crucial in treating persistent infections.
  • Cell Cycle Arrest in Cancer Cells :
    Further research indicated that EMPTI could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Future Directions

The promising biological activities of EMPTI warrant further investigation into its pharmacological profiles and mechanisms of action. Future studies should focus on:

  • Long-term Toxicity Studies : To evaluate the safety profile of EMPTI in chronic use.
  • Clinical Trials : To assess efficacy in human populations for inflammatory and infectious diseases.
  • Mechanistic Studies : To elucidate the specific pathways through which EMPTI exerts its biological effects.

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